Ethyl 2-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

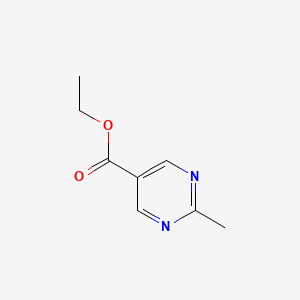

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCUHRIIVIPBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562450 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-38-5 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related pyrimidine derivatives to offer insights into its potential properties, synthesis, and biological activities.

Chemical Properties and Synthesis

This compound is a pyrimidine derivative with an ethyl ester group at the 5-position and a methyl group at the 2-position. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2134-38-5 | [Generic chemical supplier data] |

| Molecular Formula | C₈H₁₀N₂O₂ | [Generic chemical supplier data] |

| Molecular Weight | 166.18 g/mol | [Generic chemical supplier data] |

| IUPAC Name | This compound | [Generic chemical supplier data] |

| SMILES | CCOC(=O)c1cncnc1C | [Generic chemical supplier data] |

| Boiling Point | 240 °C | [Generic chemical supplier data] |

Synthesis

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidine salt with a propen-1-ol sodium salt.[1] This approach is valuable as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.[1]

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [1]

This protocol describes a general method that can be adapted for the synthesis of this compound.

1. Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

-

Methyl 3,3-dimethoxypropionate is condensed with methyl formate in the presence of sodium hydride.

-

The resulting sodium salt is stable at room temperature under a nitrogen atmosphere.

2. Condensation with Amidinium Salt:

-

The prepared sodium salt is reacted with acetamidinium chloride (to introduce the 2-methyl group).

-

The reaction typically proceeds in a suitable solvent, and the resulting pyrimidine derivative is formed in moderate to excellent yields.

3. Work-up and Purification:

-

The reaction mixture is quenched and extracted with an organic solvent.

-

The crude product is purified using column chromatography to yield the desired this compound.

Note: The specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of this compound.

Quantitative Data

Due to the lack of published spectroscopic data for this compound, the following table presents data for a structurally similar compound, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for illustrative purposes.[2]

Table 2: Illustrative Spectroscopic Data for a Related Pyrimidine Derivative [2]

| Data Type | Peaks and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (bs, 1H), 7.30-7.24 (m, 4H), 5.58 (bs, 1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.16(t, J=7.2 Hz, 3H) |

| FTIR (cm⁻¹) | 3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4, 1648.9, 1468.8, 1286.7, 1220.5, 1092, 780.4 |

Biological Activity and Signaling Pathways

Disclaimer: The following section discusses the potential biological activities of this compound based on the known functions of structurally related pyrimidine derivatives. Direct experimental evidence for the biological activity of this compound is not currently available in the public domain.

Pyrimidine-5-carboxylate derivatives have been investigated for a range of biological activities, with a significant focus on their potential as kinase inhibitors in cancer therapy.[3] Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[4][5]

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can block this process and starve tumors of necessary nutrients.

Pim-1 kinase is a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[4] Its overexpression is linked to various cancers, making it an attractive therapeutic target.

Experimental Protocols

The following are detailed protocols for in vitro kinase inhibition assays that can be used to evaluate the potential activity of this compound against VEGFR-2 and Pim-1 kinase.

VEGFR-2 Kinase Inhibition Assay[5][6]

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Pim-1 Kinase Inhibition Assay[7][8]

This assay quantifies the amount of ADP produced during the Pim-1 kinase reaction.

Materials:

-

Recombinant Pim-1 kinase

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

ATP

-

Peptide substrate

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Add 1 µl of the test compound or DMSO (control) to the wells of a 384-well plate.

-

Add 2 µl of Pim-1 enzyme.

-

Add 2 µl of the substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Record the luminescence using a plate reader. The signal is positively correlated with kinase activity.

-

Calculate the IC₅₀ value from a dose-response curve.

References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Technical Guide: Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpyrimidine-5-carboxylate, with the CAS number 2134-38-5, is a heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental motif in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structural features, a pyrimidine ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 5-position, make it a versatile building block for the development of novel therapeutic agents and functional materials.[1] While extensive biological data for this specific compound is not widely published, the pyrimidine class of molecules is known to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2134-38-5 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Boiling Point | 240 °C | N/A |

| Density | 1.13 g/cm³ | N/A |

| Flash Point | 99 °C | N/A |

Synthesis and Characterization

General Synthesis Route

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through various methods. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. One general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, which offers a high-yielding, direct route to pyrimidines without substitution at the 4-position.

A representative synthesis workflow for a 2-substituted pyrimidine-5-carboxylate is depicted below.

Caption: General synthesis workflow for 2-substituted pyrimidine-5-carboxylates.

Illustrative Experimental Protocol

Objective: To synthesize a 2-substituted pyrimidine-5-carboxylate via condensation.

Materials:

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Acetamidinium chloride

-

Sodium methoxide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in DMF, add acetamidinium chloride and sodium methoxide.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a set period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data (Illustrative): Due to the lack of specific data for the target compound, the following table presents hypothetical but realistic data for a similar synthesis.

| Parameter | Value |

| Starting Material A (Enolate) | 1.0 eq |

| Starting Material B (Amidine) | 1.1 eq |

| Solvent Volume | 10 mL / mmol of A |

| Reaction Temperature | 90 °C |

| Reaction Time | 6 hours |

| Yield | 75% |

Spectroscopic Characterization (Illustrative)

No specific spectroscopic data for this compound is publicly available. The following data for a structurally related dihydropyrimidinone is provided for illustrative purposes.

| Technique | Data |

| ¹H NMR | δ (ppm): 1.11 (t, 3H), 2.26 (s, 3H), 3.98 (q, 2H), 5.17 (s, 1H), 7.24-7.34 (m, 5H), 7.76 (s, 1H), 9.21 (s, 1H) |

| ¹³C NMR | δ (ppm): 14.5, 18.2, 54.4, 59.6, 99.7, 126.7, 127.7, 128.5, 128.8, 145.3, 148.7, 152.6, 165.8 |

| IR (cm⁻¹) | 3244 (N-H), 2980 (C-H), 1705 (C=O ester), 1649 (C=O amide), 1595 (C=C) |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₈H₁₀N₂O₂: 167.0815; found: (not available) |

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of pyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities. These compounds are known to serve as intermediates in the synthesis of drugs targeting infectious diseases and cancer.[1]

Anticancer and Antimicrobial Potential

Pyrimidine derivatives are known to exhibit anticancer and antimicrobial properties. The pyrimidine nucleus is a key structural component of many clinically used drugs. The biological activity of these compounds is often attributed to their ability to act as enzyme inhibitors or to intercalate with DNA.

The following table presents illustrative IC₅₀ values for related pyrimidine derivatives against various cell lines and microbial strains, as specific data for the target compound is not available.

| Compound Type | Target | IC₅₀ / MIC (µM) |

| Pyrimidine Derivative A | A549 (Lung Cancer) | 15.2 |

| Pyrimidine Derivative B | MCF-7 (Breast Cancer) | 8.7 |

| Pyrimidine Derivative C | Staphylococcus aureus | 25.0 (MIC) |

| Pyrimidine Derivative D | Escherichia coli | 50.0 (MIC) |

Enzyme Inhibition

Certain pyrimidine derivatives have been identified as inhibitors of various enzymes, such as dihydropyrimidine dehydrogenase, which is involved in drug metabolism.[1] The inhibition of specific enzymes is a key mechanism through which many drugs exert their therapeutic effects.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition.

Caption: Hypothetical enzyme inhibition by a pyrimidine derivative.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel pharmaceuticals and materials. While detailed biological studies on this specific compound are not extensively reported in the public domain, the well-established biological activities of the pyrimidine scaffold suggest that derivatives of this compound could be promising candidates for drug discovery programs. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identification

This compound is a pyrimidine derivative characterized by a methyl group at the 2-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2134-38-5[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| SMILES | CCOC(=O)C1=CN=C(N=C1)C[1] |

| InChI | InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3[1] |

| InChI Key | OTCUHRIIVIPBID-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 240 °C[2] |

| Flash Point | 99 °C[2] |

| Melting Point | Not available |

| Solubility | Not available |

| Density | Not available |

Synthesis

The synthesis of this compound can be achieved through several routes. A general and effective method involves the cyclocondensation reaction of an amidine with a suitably substituted three-carbon component.

A versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[3] For the synthesis of the 2-methyl derivative, acetamidinium salt would be the required reagent.

Reactants:

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Acetamidinium salt (e.g., acetamidinium chloride)

-

Solvent (e.g., DMF)

Procedure:

-

The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[3]

-

The resulting sodium salt is then reacted with acetamidinium salt in a suitable solvent such as DMF.[3]

-

The reaction mixture is typically heated to facilitate the cyclization and formation of the pyrimidine ring.

-

Upon completion, the reaction is worked up using standard procedures, which may include quenching with water, extraction with an organic solvent, and drying of the organic phase.

-

The crude product is then purified, commonly by column chromatography, to yield the pure this compound.

This method is noted for its high yield and direct approach to pyrimidines that are unsubstituted at the 4-position.[3]

Caption: General synthesis pathway for this compound.

Spectroscopic Data

The molecular structure of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | - Pyrimidine ring protons (H4, H6): ~9.0-9.3 ppm (singlets or doublets).- Ethyl ester (-OCH₂CH₃): Quartet around 4.4 ppm and a triplet around 1.4 ppm.- Methyl group (-CH₃): Singlet around 2.8 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~165 ppm.- Pyrimidine ring carbons: ~120-160 ppm.- Ethyl ester (-OCH₂CH₃): ~62 ppm and ~14 ppm.- Methyl carbon (-CH₃): ~25 ppm. |

| FT-IR (cm⁻¹) | - C=O stretch (ester): ~1720-1730 cm⁻¹.- C=N and C=C stretches (aromatic ring): ~1500-1600 cm⁻¹.- C-O stretch (ester): ~1200-1300 cm⁻¹.- C-H stretches (aliphatic): ~2900-3000 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): m/z = 166. |

Chemical Reactivity and Applications

This compound can undergo several chemical transformations, making it a versatile intermediate in organic synthesis.

-

Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 2-methylpyrimidine-5-carboxylic acid.[1]

-

Alkylation: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for alkylation reactions.[1]

-

Condensation: The ester can react with amines or other nucleophiles to form amides and other derivatives.[1]

Due to its functional groups and heterocyclic core, this compound is a valuable building block in various fields:

-

Pharmaceutical Industry: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as antimicrobial and anticancer agents.[1]

-

Agricultural Chemicals: Derivatives of this compound are explored for their potential use as agrochemicals.[1]

-

Materials Science: Pyrimidine derivatives are investigated for applications in functional materials like organic semiconductors.[1]

References

Physical and chemical properties of Ethyl 2-methylpyrimidine-5-carboxylate

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, reactivity, and synthetic methodologies, presenting data in a clear and accessible format for researchers and developers.

Compound Identification

Summarized below are the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 2134-38-5[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| InChI | InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3[1] |

| InChI Key | OTCUHRIIVIPBID-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C[1] |

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the table below.

| Property | Value |

| Boiling Point | 240°C[2][3] |

| Flash Point | 99°C[2][3] |

| Density | 1.13 g/cm³[3] |

| Vapor Pressure | 0.039 mmHg at 25°C[3] |

Note: Data on melting point and solubility were not consistently available in the searched literature.

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, primarily involving cyclization and esterification reactions.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Condensation and Cyclization

A common method for synthesizing pyrimidine derivatives involves the condensation of an appropriate amidine with a β-ketoester. For this compound, this can be achieved through the reaction of acetamidine with an ethyl 2-formyl-3-oxopropanoate equivalent, followed by cyclization.

A general procedure is described by Zhichkin, Fairfax, and Eisenbeis (2002), where a sodium salt of a propen-1-ol derivative reacts with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters.[4] This method is noted for its high yields and applicability to a range of functional groups.[4]

Protocol Outline:

-

Preparation of the Reagent: A key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[4]

-

Reaction with Amidinium Salt: The prepared sodium salt is then reacted with an appropriate amidinium salt (e.g., acetamidinium chloride) in a suitable solvent.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by column chromatography, to yield the final this compound.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both its pyrimidine ring and its ethyl ester functional group. The compound should be stored in a dry, sealed place to ensure stability.

Key Chemical Reactions

Caption: Key chemical reactions of this compound.

-

Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-methylpyrimidine-5-carboxylic acid.[1]

-

Alkylation: The nitrogen atoms within the pyrimidine ring are nucleophilic and can undergo alkylation reactions, allowing for further functionalization of the core structure.[1]

-

Condensation Reactions: The ester can react with amines or other nucleophiles to form amides or other derivatives.[1]

-

Nucleophilic Substitution: Related pyrimidine structures, such as those with a chloro-substituent, are known to undergo nucleophilic substitution reactions where the chlorine is displaced by various nucleophiles.[5]

Spectral Data

While specific spectral data for this compound was not available in the initial search, typical spectral characteristics can be inferred from its structure and data from similar compounds.

-

¹H NMR: Expected signals would include a triplet and a quartet corresponding to the ethyl group, a singlet for the methyl group, and signals in the aromatic region for the pyrimidine ring protons.

-

¹³C NMR: Carbon signals for the ethyl group, the methyl group, the pyrimidine ring carbons, and a characteristic downfield signal for the carbonyl carbon of the ester (typically around 160-170 ppm) would be expected.

-

IR Spectroscopy: Key absorption bands would be anticipated for the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches, as well as aromatic C=C and C=N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to its molecular weight (166.18).

Applications in Research and Development

The pyrimidine scaffold is a crucial pharmacophore found in numerous biologically active molecules.[1] Consequently, this compound serves as a valuable building block and intermediate in several areas:

-

Medicinal Chemistry: It is a starting material for the synthesis of novel drug candidates.[1] Pyrimidine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1]

-

Agrochemicals: Some pyrimidine derivatives have been investigated for their potential as pesticides and herbicides due to their biological activity against pests and pathogens.[1]

-

Material Science: The pyrimidine ring system is also explored in the development of functional materials such as organic semiconductors and photoluminescent materials.[1] The ester functional group allows for further modification to tailor the material's properties.[1]

References

- 1. Buy this compound | 2134-38-5 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-5-carboxylate

IUPAC Name: ethyl 2-methylpyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis methodologies, and potential therapeutic applications based on the biological activities of structurally related pyrimidine derivatives. While specific biological data for the title compound is limited, this guide extrapolates potential mechanisms of action and signaling pathway involvement. Detailed experimental protocols for its synthesis and characterization are provided, alongside tabulated quantitative data and visual diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a pyrimidine derivative with a methyl group at the 2-position and an ethyl carboxylate group at the 5-position. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 2134-38-5 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Light yellow to yellow liquid | |

| Boiling Point | 240 °C | |

| Density | 1.13 g/cm³ | |

| Flash Point | 99 °C | |

| SMILES | CCOC(=O)c1cncnc1C | |

| InChI | 1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3 |

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, most notably via cyclization reactions. A common approach involves the condensation of a β-dicarbonyl compound with an amidine.

General Synthesis Workflow

The synthesis of pyrimidine derivatives like this compound often follows a convergent synthesis strategy where key fragments are prepared separately and then combined in a final cyclization step.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Materials:

-

Ethyl 3-oxo-4-(dimethylamino)but-2-enoate

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine.

-

Ethyl 3-oxo-4-(dimethylamino)but-2-enoate is then added dropwise to the reaction mixture.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization Data (Predicted)

While specific spectra for the title compound were not found, the following are predicted characteristic spectral data based on analogous pyrimidine structures.[2][3][4]

| Technique | Expected Peaks |

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -CH₂CH ₃), ~2.6 (s, 3H, Ar-CH ₃), ~4.3 (q, 2H, -CH ₂CH₃), ~8.9 (s, 1H, pyrimidine-H), ~9.1 (s, 1H, pyrimidine-H) |

| ¹³C NMR | δ (ppm): ~14, ~25, ~61, ~125, ~155, ~160, ~165, ~168 |

| IR (cm⁻¹) | ~1720 (C=O, ester), ~1580, ~1540 (C=N, C=C, aromatic ring), ~2980 (C-H, aliphatic) |

| MS (m/z) | 166 [M]⁺ |

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are not extensively reported in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. The biological activities of structurally similar pyrimidine derivatives can therefore provide insights into the potential therapeutic applications of the title compound.

Predicted Areas of Biological Activity

Based on its structural features, this compound is a promising candidate for further derivatization to explore various therapeutic areas.

Analog-Based Biological Data

The following table summarizes the biological activities of various pyrimidine derivatives that share structural similarities with this compound.

| Compound Class | Biological Activity | Target/Mechanism | Quantitative Data | Reference |

| Dihydropyrimidines | Larvicidal | Acetylcholinesterase inhibition | Mortality of 91-94% against Anopheles arabiensis | [5][6] |

| Pyrimidine-5-carbonitriles | Anti-proliferative | VEGFR-2 inhibition | IC₅₀ values of 1.14 - 10.33 µM against HCT-116 and MCF-7 cell lines | [7] |

| 2-Aminopyrimidine derivatives | Anticancer | Kinase inhibition | IC₅₀ of 14.0 µM against K562 cell line | [8] |

| N-Oxide pyrimidine derivatives | Anti-inflammatory | COX-2 inhibition | 80% reduction in COX-2 activity at 10 µM | [9] |

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors in oncology, it is plausible that derivatives of this compound could be designed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the VEGFR signaling pathway.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its pyrimidine core is a well-established pharmacophore, and the presence of reactive sites allows for diverse chemical modifications. While direct biological data for this specific compound is sparse, the demonstrated activities of its structural analogs in anticancer, antimicrobial, and anti-inflammatory research highlight promising avenues for future investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the biological profile of this compound and its derivatives.

References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

- 4. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]

The Biological Activity of Pyrimidine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its presence in essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1 underscores its biological significance.[1][2] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of pharmacological activities.[2][3] Numerous pyrimidine-based drugs have been successfully developed and are in clinical use, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and anti-inflammatory drugs like tofacitinib.[4][5]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design and development of new and more effective pyrimidine-based therapeutics.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives represent a cornerstone in modern cancer chemotherapy.[4][6] Their anticancer effects are often attributed to their ability to interfere with the synthesis of nucleic acids or to inhibit key enzymes involved in cell growth and proliferation, such as protein kinases.[7][8]

Mechanism of Action

A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of crucial enzymes required for cell division. For instance, some derivatives act as antagonists of pyrimidine metabolism, thereby blocking the synthesis of DNA and RNA and leading to cell cycle arrest and apoptosis.[9] Another significant mode of action is the inhibition of protein kinases, which are essential for signal transduction pathways that control cell growth, differentiation, and survival.[7] Pyrimidine-based kinase inhibitors can target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[10]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-OCH3-Ph | H | HCT-116 | 1.98 ± 0.69 | [11] |

| MCF-7 | 2.18 ± 0.93 | [11] | |||

| HepG2 | 4.04 ± 1.06 | [11] | |||

| PC-3 | 4.18 ± 1.87 | [11] | |||

| 2d | - | - | A549 | 50 | [12] |

Table 2: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | HepG2 | 3.56 | [13] |

| A549 | 5.85 | [13] | |

| MCF-7 | 7.68 | [13] | |

| Erlotinib (Ref.) | HepG2 | 0.87 | [13] |

| A549 | 1.12 | [13] | |

| MCF-7 | 5.27 | [13] |

Table 3: Anticancer Activity of Indolyl-Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | EGFR Inhibition IC50 (µM) | Reference |

| 4g | MCF-7 | 1.25 | 0.25 | [14] |

| HepG2 | 2.15 | [14] | ||

| HCT-116 | 3.84 | [14] | ||

| Erlotinib (Ref.) | - | - | 0.30 | [14] |

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[4] Many pyrimidine derivatives have been designed to inhibit EGFR, thereby blocking these oncogenic signals.[4][15]

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the cell cycle.[16] Dysregulation of CDK activity is a hallmark of cancer.[16] Pyrimidine derivatives can act as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[5][16]

Caption: CDK-mediated cell cycle regulation and its inhibition.

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against various bacteria and fungi.[17][18]

Mechanism of Action

The antimicrobial action of pyrimidine derivatives can be attributed to several mechanisms. Some compounds interfere with microbial DNA synthesis by inhibiting enzymes like DNA gyrase.[19] Others may disrupt cell wall synthesis or interfere with essential metabolic pathways in microorganisms. The diverse structures of pyrimidine derivatives allow for the targeting of multiple microbial processes.

Quantitative Data: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of various pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Table 4: Antibacterial Activity of Pyridopyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5b | Staphylococcus aureus | 0.97 | [9][17] |

| Bacillus subtilis | 1.95 | [9][17] | |

| Escherichia coli | 3.91 | [9][17] | |

| Pseudomonas aeruginosa | 1.95 | [9][17] | |

| 5c | Staphylococcus aureus | 0.48 | [9][17] |

| Bacillus subtilis | 0.97 | [9][17] | |

| Escherichia coli | 1.95 | [9][17] | |

| Pseudomonas aeruginosa | 0.97 | [9][17] |

Table 5: Antimicrobial Activity of Pyrimidine Analogues

| Compound | Microbial Strain | MIC (µM/mL) | Reference |

| 12 | Staphylococcus aureus | 0.87 | [20] |

| 5 | Bacillus subtilis | 0.96 | [20] |

| 2 | Escherichia coli | 0.91 | [20] |

| 10 | Pseudomonas aeruginosa | 0.77 | [20] |

| 12 | Candida albicans | 1.73 | [20] |

| 11 | Aspergillus niger | 1.68 | [20] |

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis and cardiovascular disease. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Action

A primary mechanism of the anti-inflammatory effects of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins. Additionally, some derivatives can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[21][22]

Signaling Pathway

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[23] Activation of this pathway leads to the production of numerous pro-inflammatory molecules. Pyrimidine derivatives can inhibit this pathway at various points, thereby reducing the inflammatory response.[18][24]

Caption: The NF-κB signaling pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Caption: A typical workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10^4 to 10^5 cells per well in 100 µL of appropriate culture medium.[3] Incubate overnight to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2][3]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Zone of Inhibition Assay (Kirby-Bauer Test)

This is a qualitative method to assess the antimicrobial susceptibility of bacteria.[25][26]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).[25]

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[8]

-

Disc Application: Aseptically place paper discs impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar. A control disc with the solvent used to dissolve the compound should also be included.[27]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[8] The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Broth Microdilution Assay for MIC Determination

This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][28]

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[28] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[29]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[30]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.[11]

Conclusion

Pyrimidine derivatives continue to be a highly valuable and versatile scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their proven success in anticancer, antimicrobial, and anti-inflammatory therapies provides a strong foundation for future drug discovery efforts. The ability to readily modify the pyrimidine ring allows for the fine-tuning of pharmacological properties and the development of highly potent and selective agents. This technical guide has provided a comprehensive overview of the current landscape of pyrimidine-based drug discovery, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visualizations of their interactions with key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, facilitating the design and synthesis of the next generation of innovative and life-saving pyrimidine-based medicines.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. protocols.io [protocols.io]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. commerce.bio-rad.com [commerce.bio-rad.com]

- 24. mdpi.com [mdpi.com]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. microchemlab.com [microchemlab.com]

- 27. nelsonlabs.com [nelsonlabs.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. researchgate.net [researchgate.net]

- 30. bio-protocol.org [bio-protocol.org]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the vast field of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases uracil, cytosine, and thymine, underscores its profound biological significance. This inherent bio-relevance has inspired medicinal chemists to explore the extensive chemical space offered by pyrimidine derivatives, leading to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pyrimidine scaffold, detailing its synthesis, physicochemical properties, diverse biological activities, and the experimental methodologies crucial for its investigation.

Physicochemical Properties of the Pyrimidine Core

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement confers unique physicochemical properties that are pivotal to its role as a privileged scaffold in drug discovery. The nitrogen atoms act as hydrogen bond acceptors, while amino or hydroxyl substituents can serve as hydrogen bond donors, facilitating strong and specific interactions with biological targets. The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.

Table 1: Physicochemical Properties of Unsubstituted Pyrimidine

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂ | |

| Molar Mass | 80.088 g/mol | |

| Melting Point | 22 °C | |

| Boiling Point | 123-124 °C | |

| Appearance | Colorless crystalline solid | |

| Solubility | Soluble in water |

Synthesis of Pyrimidine Derivatives

The synthetic tractability of the pyrimidine scaffold has been a significant driver of its widespread use in medicinal chemistry. A variety of synthetic methods have been developed to construct the pyrimidine ring and introduce diverse functionalities.

One of the most classical and widely used methods is the Biginelli reaction , a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea.

Experimental Protocol: Classical Biginelli Reaction (Conventional Heating)

Materials:

-

Aldehyde (e.g., Benzaldehyde): 1 mmol

-

β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol

-

Urea or Thiourea: 1.5 mmol

-

Catalyst (e.g., HCl, NH₄Cl): Catalytic amount

-

Solvent (e.g., Methanol): 30 cm³

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and the catalyst.

-

Add the solvent to the mixture.

-

Reflux the reaction mixture at 60°C for approximately 3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product, which may precipitate out of the solution, by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Another common synthetic strategy involves the reaction of amidines with α,β-unsaturated carbonyl compounds. Additionally, nucleophilic substitution reactions on pre-functionalized pyrimidines, such as 2-(chloromethyl)pyrimidine, provide a versatile route to a wide array of derivatives.

Experimental Protocol: Synthesis of Pyrimidine Thioethers via Nucleophilic Substitution

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride: 1.0 eq

-

Substituted thiophenol: 1.1 eq

-

Sodium hydroxide: 1.2 eq

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the substituted thiophenol in ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise and stir for 30 minutes at room temperature.

-

Add a solution of 2-(Chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the Biginelli reaction.

Diverse Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has led to their development as therapeutic agents for a wide range of diseases.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with their mechanisms of action often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. A significant number of pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes controlling cell growth and differentiation. Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Table 2: In Vitro Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | |

| Pyrazolo[3,4-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.15 - 25.8 | |

| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 |

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many human cancers. Several pyrimidine-based drugs, such as Gefitinib and Erlotinib, are potent EGFR inhibitors. They act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to cell growth and proliferation.

Caption: Simplified EGFR signaling pathway and its inhibition.

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanisms of action in this context are varied and can include the inhibition of essential microbial enzymes or interference with the synthesis of the bacterial cell wall. For instance, Trimethoprim, a well-known antibacterial agent, is a pyrimidine derivative that selectively inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a cofactor essential for the synthesis of nucleic acids and amino acids.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Pyrimidine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Indolyl-pyrimidine derivative | S. aureus | Not specified | |

| Indolyl-pyrimidine derivative | B. cereus | Not specified | |

| Indolyl-pyrimidine derivative | E. coli | Not specified | |

| Tetrahydro pyrimidine derivative | E. coli | Not specified | |

| Tetrahydro pyrimidine derivative | P. aeruginosa | Not specified | |

| Tetrahydro pyrimidine derivative | S. aureus | Not specified |

Anti-inflammatory and Antiviral Activities

The therapeutic potential of pyrimidine derivatives extends to anti-inflammatory and antiviral applications. Some pyrimidine-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. In the antiviral arena, several nucleoside analogues with a pyrimidine core, such as Zidovudine (AZT) and Lamivudine, are cornerstone drugs in the treatment of HIV infection. These drugs act as reverse transcriptase inhibitors, preventing the viral RNA from being converted into DNA.

FDA-Approved Drugs Featuring the Pyrimidine Scaffold

The versatility and favorable pharmacological profile of the pyrimidine scaffold are evidenced by the large number of FDA-approved drugs that incorporate this core structure.

Table 4: Selected FDA-Approved Drugs Containing a Pyrimidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Imatinib | Oncology | Tyrosine kinase inhibitor (BCR-Abl, c-Kit, PDGFR) |

| Gefitinib | Oncology | EGFR tyrosine kinase inhibitor |

| 5-Fluorouracil | Oncology | Thymidylate synthase inhibitor |

| Trimethoprim | Antibacterial | Dihydrofolate reductase inhibitor |

| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor |

| Sildenafil | Urology | PDE5 inhibitor |

Experimental Protocols for Biological Evaluation

The journey from a promising pyrimidine scaffold to a potential drug candidate involves a series of rigorous biological evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Pyrimidine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the pyrimidine compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The pyrimidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological relevance, coupled with its synthetic accessibility and the ability to fine-tune its physicochemical properties, ensures its enduring importance in the field of medicinal chemistry. The diverse range of biological activities exhibited by pyrimidine derivatives highlights the immense potential that still lies within this remarkable heterocyclic system for addressing a multitude of unmet medical needs. The continued exploration of the vast chemical space around the pyrimidine core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of the next generation of innovative medicines.

Unlocking the Potential of Ethyl 2-methylpyrimidine-5-carboxylate: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Beyond

Ethyl 2-methylpyrimidine-5-carboxylate, a substituted pyrimidine derivative, stands as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its inherent chemical functionalities offer a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role in the generation of potent kinase inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to empower researchers in their quest for scientific innovation.

Chemical Properties and Synthesis

This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous bioactive compounds. The ethyl ester at the 5-position and the methyl group at the 2-position provide key sites for chemical modification, enabling the exploration of vast chemical space.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 2134-38-5 | |

| Appearance | White to yellow solid | |

| Boiling Point | 240 °C |

Synthetic Approach: The Biginelli Reaction

A common and efficient method for the synthesis of dihydropyrimidinones, which can be precursors to or analogs of this compound, is the Biginelli reaction. This one-pot, three-component condensation reaction typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.

This protocol describes a general procedure for the synthesis of a dihydropyrimidine derivative, which can be adapted for the synthesis of this compound precursors.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)

-

Ethyl acetoacetate (15 mmol)

-

Urea (10 mmol)

-

95% Ethanol (5 mL)

-

Concentrated Hydrochloric Acid (0.2 mL)

Procedure:

-

Combine the aromatic aldehyde, ethyl acetoacetate, and urea in a 25 mL round-bottom flask.

-

Add 95% ethanol to the flask.

-

Equip the flask with a reflux condenser.

-

Add the concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

After reflux, cool the flask in an ice bath (0°C) to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold 95% ethanol (~5 mL).

-

Dry the product to obtain the dihydropyrimidine derivative.

Characterization: The synthesized product should be characterized by standard analytical techniques such as melting point analysis, NMR spectroscopy, and FTIR spectroscopy to confirm its structure.

Applications in Anticancer Research: Targeting Kinase Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. Derivatives of this compound have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

VEGFR-2 Inhibition: A Strategy to Block Angiogenesis

VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF, a key factor in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy for cancer treatment. Several pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.

Table 2: Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

| SP2 | HT-29 | 4.07 | 6.82 | |

| COLO-205 | 4.98 | |||

| 7j derivative | A549 | 9.19 - 13.17 | Not Reported | |

| HepG2 | 11.94 - 18.21 | |||

| 12b | Not specified | Not Reported | 0.09 | |

| Thienopyrimidine 2 | MCF-7 | 0.25 | Not Reported | |

| Thienopyrimidine 3 | MCF-7 | 0.26 | Not Reported | |

| Thienopyrimidine 6 | MDA-MB-231 | Not specified | Not Reported | |

| Chalcone 1g | A549 | 17 | Not Reported | |

| Pyrimidine 2a | A549 | 42 | Not Reported | |

| Pyrimidine 2d | A549 | Strong cytotoxicity at 50 µM | Not Reported |

This protocol outlines a common method to determine the in vitro inhibitory potency of a compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (e.g., 500 µM)

-

Substrate (e.g., PTK substrate)

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® MAX reagent

-

White 96-well plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock.

-

Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

-

-

Master Mixture Preparation: For each reaction, prepare a master mix containing kinase buffer, ATP, and substrate.

-

Plate Setup:

-

Add the master mixture to each well of a 96-well plate.

-

Add the diluted test compound solutions to the appropriate wells.

-

For the positive control (no inhibitor), add 1x Kinase Buffer with the same DMSO concentration.

-

For the blank (no enzyme), add 1x Kinase Buffer.

-

-

Enzyme Addition:

-

Add the diluted VEGFR-2 enzyme to the test and positive control wells.

-

Add 1x Kinase Buffer to the blank wells.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Luminescence Detection:

-

Add Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC₅₀ value.

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.

PI3K/Akt/mTOR Pathway Inhibition: A Core Anticancer Strategy

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development. Pyrimidine derivatives have been investigated for their potential to inhibit key components of this pathway.

Western blotting is a standard technique to assess the phosphorylation status of key proteins in a signaling pathway, which is indicative of their activation state. This protocol details the analysis of Akt phosphorylation.

Materials:

-

Cancer cell lines

-

6-well plates

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to ensure equal loading.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine derivatives.

Antimicrobial Applications

The pyrimidine nucleus is also a key structural motif in a number of antimicrobial agents. The development of novel pyrimidine derivatives is a promising strategy to combat the growing threat of antimicrobial resistance.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 1a | Significant Activity | Moderate Activity | Not Reported | |

| 1f | Significant Activity | Moderate Activity | Not Reported | |

| 2c | Significant Activity | Moderate Activity | Not Reported | |

| 2e | Moderate Activity | Active | Not Reported | |

| Thieno[2,3-d]pyrimidine with n-butyl at pos. 3 | Not Reported | Not Reported | High Activity | |

| 9o | 24 (nM) | 51 (nM) | Not Reported | |

| 11a | High Activity | High Activity | High Activity | |

| 11b | High Activity | High Activity | High Activity |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its utility in generating potent inhibitors of key cancer-related signaling pathways, such as VEGFR-2 and PI3K/Akt, as well as novel antimicrobial agents, highlights its importance for medicinal chemists and pharmacologists. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers, facilitating the exploration of this promising chemical scaffold and accelerating the discovery of new therapeutic agents.

Unraveling the History and Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making it a valuable starting material for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern preparative methods for this compound, complemented by detailed experimental protocols and an analysis of its potential applications.

Historical Context and Discovery

The systematic study of pyrimidines can be traced back to the late 19th century. In 1884, Adolf Pinner laid the groundwork for pyrimidine synthesis by successfully condensing ethyl acetoacetate with amidines, a reaction that opened the door to the creation of a wide array of pyrimidine derivatives. This foundational work set the stage for future investigations into this important class of heterocyclic compounds.